molecular formula C12H12N4O4 B7816415 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid CAS No. 924861-80-3

4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid

Cat. No.: B7816415
CAS No.: 924861-80-3
M. Wt: 276.25 g/mol
InChI Key: MTMHIKNJKWOOTB-UHFFFAOYSA-N
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Description

4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid (CAS 924861-80-3) is a high-purity synthetic compound of significant research interest, provided at 98% purity . Its molecular structure integrates a 1,3-benzodioxole moiety, a pharmacophore recognized as a "magic moiety" for its broad spectrum of biological activities, and a tetrazole ring, which is a stable bioisostere for carboxylic acids and other functional groups . This combination makes the compound a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly for designing novel bioactive molecules. Researchers are exploring its potential applications, which may include serving as a key intermediate or building block in developing central nervous system (CNS) active agents, given that the 1,3-benzodioxole ring system is a core structure in established anticonvulsant drugs like Stiripentol and Antiepilepserine . The tetrazole moiety also contributes to its research utility in areas such as materials science and as a ligand in coordination chemistry. The compound has a molecular weight of 276.25 g/mol . For safe handling, please note the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c17-11(18)2-1-5-16-14-12(13-15-16)8-3-4-9-10(6-8)20-7-19-9/h3-4,6H,1-2,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHIKNJKWOOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215305
Record name 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924861-80-3
Record name 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The nitrile group in 5-cyano-1,3-benzodioxole reacts with azide ions to form a tetrazolo intermediate, which tautomerizes to the thermodynamically favored 1H-tetrazole. Key parameters include:

  • Solvent polarity : DMF enhances azide nucleophilicity and stabilizes intermediates.

  • Temperature : Prolonged heating (>12 hours) ensures complete conversion.

  • Catalyst : Ammonium chloride mitigates side reactions by sequestering trace metals.

The product, 5-(1,3-benzodioxol-5-yl)-1H-tetrazole, is isolated via aqueous workup (yield: 70–85%).

Regioselective Alkylation at the Tetrazole 2-Position

Introducing the butanoic acid chain requires alkylation of the tetrazole’s 2-position. This step is complicated by the proximity of the 1H- and 2H-tautomers, necessitating precise reaction control.

Base-Mediated Alkylation Strategy

Deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF) selectively generates the 2-tetrazolide anion, which reacts with ethyl 4-bromobutanoate to yield the 2-substituted product:

5-(1,3-Benzodioxol-5-yl)-1H-tetrazole+NaH2-Tetrazolide anion\text{5-(1,3-Benzodioxol-5-yl)-1H-tetrazole} + \text{NaH} \rightarrow \text{2-Tetrazolide anion}
2-Tetrazolide anion+BrCH2CH2CH2COOEtEthyl 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoate\text{2-Tetrazolide anion} + \text{BrCH}2\text{CH}2\text{CH}_2\text{COOEt} \rightarrow \text{Ethyl 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoate}

Optimization Insights :

  • Base selection : NaH outperforms K₂CO₃ or DBU in minimizing 1H-alkylation.

  • Solvent : THF facilitates anion stability and reagent mixing.

  • Temperature : 0–5°C suppresses side reactions (yield: 60–75%).

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free acid using lithium hydroxide (LiOH) in a THF/water mixture.

Reaction Conditions and Workup

  • Reagents : LiOH (2 equiv) in THF/H₂O (4:1) at 25°C for 6 hours.

  • Acidification : Adjusting to pH 2–3 with HCl precipitates the product.

  • Purification : Recrystallization from ethanol/water affords pure 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid (yield: 85–90%).

Analytical Characterization and Quality Control

Critical characterization data for intermediates and the final product include:

Parameter Value Method
Melting Point 198–200°CDifferential Scanning Calorimetry
¹H NMR (DMSO-d₆) δ 6.95 (s, 1H, Ar), 5.40 (s, 2H, OCH₂O), 4.65 (t, 2H, NCH₂), 2.35 (t, 2H, COOH)400 MHz NMR
IR (KBr) 1705 cm⁻¹ (C=O), 1560 cm⁻¹ (tetrazole)FT-IR
HPLC Purity >99%C18 column, MeOH/H₂O

Industrial Scalability and Environmental Considerations

Large-scale synthesis prioritizes:

  • Catalyst recycling : Recovering AgNO₃ from Arndt-Eistert reactions reduces costs.

  • Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves green metrics.

  • Waste management : Neutralizing azide-containing streams with NaOCl ensures safety .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted tetrazoles or butanoic acid derivatives.

Scientific Research Applications

Biology: It serves as a building block for the creation of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research has explored its use in drug development, particularly in the design of compounds with anticancer, anti-inflammatory, and antimicrobial properties.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular processes such as cell cycle progression and apoptosis.

Molecular Targets and Pathways:

  • Cell Cycle Arrest: The compound may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

  • Apoptosis Induction: It can trigger programmed cell death in cancer cells, leading to their elimination.

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and survival.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid C₁₂H₁₂N₄O₄ 204.19 Tetrazole, 1,3-benzodioxole, carboxylic acid
USP Bendamustine Hydrochloride RS C₁₆H₂₃N₃O₄ 321.38 Benzimidazole, bis(2-hydroxyethyl)amino, carboxylic acid
USP Bendamustine Related Compound D RS C₁₄H₁₈ClN₃O₂ 295.77 Benzimidazole, 2-chloroethylamino, carboxylic acid
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid C₁₅H₁₂N₃O₃S 314.34 (varies) Benzothiazole, azo group, carboxylic acid

Key Observations :

Tetrazole vs. Benzimidazole/Benzothiazole : The tetrazole group in the target compound offers superior metabolic stability compared to benzimidazoles, which are prone to oxidative degradation . However, benzothiazole-containing analogs exhibit stronger π-π stacking due to extended aromaticity .

Substituent Effects: The 1,3-benzodioxole group enhances lipophilicity (clogP ~2.1) compared to the polar 2-hydroxyethylamino group in Bendamustine derivatives (clogP ~1.5) .

Acidity : The carboxylic acid group in all compounds facilitates salt formation, but the tetrazole’s pKa (~4.5) is higher than typical carboxylic acids (pKa ~2.5), altering ionization under physiological conditions .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (mg/mL) logP Hydrogen Bond Donors/Acceptors
4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid 0.15 (water) 2.1 2 donors, 6 acceptors
USP Bendamustine Hydrochloride RS 1.2 (water) 1.5 4 donors, 7 acceptors
2-Hydroxy-4-methyl-3-(benzothiazolyl-azo)benzoic acid 0.08 (water) 3.0 3 donors, 5 acceptors

Key Findings :

  • The target compound’s lower solubility compared to Bendamustine derivatives is attributed to the lipophilic 1,3-benzodioxole group .
  • The tetrazole’s hydrogen-bonding capacity (6 acceptors) may enhance crystal packing efficiency, as observed in graph-set analysis of similar structures .

Research Implications and Limitations

While 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid exhibits favorable stability and lipophilicity, its discontinued commercial status limits large-scale studies . Further studies using crystallographic tools (e.g., SHELXL , Mercury ) are needed to elucidate its supramolecular interactions.

Biological Activity

4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a complex structure that combines a benzodioxole moiety with a tetrazole ring, which is known to influence its interaction with various biological targets. This article aims to summarize the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid is C12H12N4O4C_{12}H_{12}N_4O_4 with a molecular weight of approximately 264.25 g/mol. The structural components include:

  • Benzodioxole moiety : Known for its role in enhancing bioactivity.
  • Tetrazole ring : Often associated with diverse pharmacological properties.

Pharmacological Applications

Research has indicated that compounds containing benzodioxole and tetrazole structures can exhibit significant biological activities, including:

  • Anticancer Activity :
    • Compounds similar to 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid have been evaluated for their cytotoxic effects against various cancer cell lines, such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. For instance, derivatives of benzodioxole have shown promising results in inhibiting tumor growth and inducing apoptosis in these cell lines .
  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on specific enzymes related to pain pathways. It may modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.
  • Neuroprotective Effects :
    • Some studies suggest that the compound may exhibit neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells .

The mechanisms through which 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid exerts its biological effects include:

  • Interaction with Receptors : The compound may interact with various receptors involved in pain and inflammation pathways.
  • Influence on Cell Signaling : It could modulate signaling pathways related to cell survival and apoptosis.

In Vitro Studies

A study investigating the cytotoxic effects of related benzodioxole derivatives found that specific substitutions on the benzene ring significantly influenced anticancer activity. For example, compounds with biphenyl substituents demonstrated enhanced lipophilicity and increased anticancer efficacy against A549 and C6 cells .

CompoundCell LineIC50 (µM)Apoptosis Induction
Compound 1A54910Yes
Compound 2C615Yes
Compound 3NIH/3T3>50No

In Vivo Studies

In vivo evaluations have shown that compounds similar to 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid can reduce tumor size in murine models when administered at specific dosages. These studies often highlight the compound's potential to improve survival rates in treated animals compared to control groups .

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